molecular formula C19H15ClN2OS B2769970 2-chloro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}nicotinamide CAS No. 339096-30-9

2-chloro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}nicotinamide

Cat. No.: B2769970
CAS No.: 339096-30-9
M. Wt: 354.85
InChI Key: NOOHIUVCTOOZQZ-UHFFFAOYSA-N
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Description

2-chloro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}nicotinamide is a synthetic nicotinamide derivative supplied for research purposes. This compound is part of a class of small molecules based on a 2-chloronicotinamide scaffold, a structure noted in scientific literature for its presence in compounds studied for various biological activities . The molecular structure incorporates a phenylsulfanyl linkage, a feature found in other research compounds that are characterized for their potential enzyme interactions and physicochemical properties . The primary research applications of this compound are in early-stage drug discovery and chemical biology. It serves as a valuable building block for medicinal chemistry programs, particularly in the synthesis of more complex molecules designed to modulate protein function . Researchers also utilize this and similar compounds as chemical tools to study enzyme mechanisms and cellular pathways, with in silico analyses often predicting potential enzyme inhibition properties for related structures . This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

2-chloro-N-[4-(4-methylphenyl)sulfanylphenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2OS/c1-13-4-8-15(9-5-13)24-16-10-6-14(7-11-16)22-19(23)17-3-2-12-21-18(17)20/h2-12H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOHIUVCTOOZQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}nicotinamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Nitration: The starting material, 4-methylphenyl sulfide, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Acylation: The amine group is acylated with nicotinoyl chloride to form the nicotinamide core.

    Chlorination: Finally, the compound is chlorinated at the 2-position of the nicotinamide ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}nicotinamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Research

Recent studies have indicated that compounds structurally related to 2-chloro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}nicotinamide exhibit promising anticancer properties. The compound’s ability to inhibit specific cancer cell lines has been explored through various in vitro assays. For instance, it has shown effectiveness against breast and prostate cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated, particularly in the context of chronic inflammatory diseases. Preclinical studies suggest that it may modulate inflammatory pathways, reducing cytokine production and promoting healing in models of inflammation . This application is particularly relevant for conditions such as rheumatoid arthritis and inflammatory bowel disease.

3. Neurological Disorders

There is emerging evidence supporting the use of this compound in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier allows it to exert neuroprotective effects, potentially benefiting conditions like Alzheimer’s disease and Parkinson’s disease by reducing oxidative stress and inflammation within neuronal tissues .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of this compound with various biological targets. These studies help in elucidating its mechanism of action and optimizing its efficacy as a therapeutic agent.

Target Protein Binding Affinity (kcal/mol) Remarks
Cyclin-dependent kinase 2-9.5Strong inhibitory potential
COX-2 enzyme-8.7Potential anti-inflammatory activity
Sirtuin 1-7.8Neuroprotective effects

Case Studies

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the effects of this compound on human breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations of 10 µM and higher, with an IC50 value calculated at approximately 8 µM. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways .

Case Study 2: Anti-inflammatory Properties

In a model of acute inflammation induced by carrageenan, administration of the compound resulted in a marked decrease in paw edema compared to control groups. Histological analysis showed reduced infiltration of inflammatory cells, supporting its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 2-chloro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}nicotinamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Core Structural Differences and Functional Groups

The table below highlights key structural and functional distinctions between the target compound and its analogues:

Compound Name Core Structure Substituents Key Functional Groups Applications References
2-Chloro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}nicotinamide Nicotinamide 2-chloro; 4-[(4-methylphenyl)sulfanyl]phenyl Chloropyridine, thioether, methylaryl Potential herbicidal/pharmaceutical
3-Chloro-N-phenyl-phthalimide Phthalimide 3-chloro; phenyl Chlorophthalimide, phenyl Polymer synthesis
2-Chloro-N-(phenylcarbamoyl)nicotinamide Nicotinamide 2-chloro; phenylcarbamoyl Chloropyridine, carbamoyl Herbicidal intermediate
2-Chloro-N-[1-(4-methylphenyl)ethyl]acetamide Acetamide 2-chloro; 4-methylphenylethyl Chloroacetamide, methylaryl Unspecified (likely agrochemical)

Functional Group Impact on Reactivity and Bioactivity

  • Chloro Substituent Position: The 2-chloro group in nicotinamide derivatives (target compound and 2-chloro-N-(phenylcarbamoyl)nicotinamide) is critical for bioactivity, as seen in herbicidal applications . In contrast, the 3-chloro position in phthalimide derivatives () is optimized for polymer synthesis, where steric and electronic effects favor monomer polymerization .
  • Sulfanyl vs. Carbamoyl Linkages : The thioether group in the target compound may enhance metabolic stability compared to the carbamoyl group in 2-chloro-N-(phenylcarbamoyl)nicotinamide. Sulfur’s electronegativity and larger atomic radius could improve binding to enzymatic targets, such as acetolactate synthase (ALS) in herbicides .
  • Methylaryl vs.

Biological Activity

2-chloro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}nicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanism of action, and therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Nitration : The starting material, 4-methylphenyl sulfide, is nitrated to introduce a nitro group.
  • Reduction : The nitro group is reduced to an amine.
  • Acylation : The amine is acylated with nicotinoyl chloride to form the nicotinamide core.
  • Chlorination : Chlorination occurs at the 2-position of the nicotinamide ring.

These steps can be optimized for industrial production through continuous flow reactors and high-throughput screening methods.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies assessing its efficacy against various pathogens, it showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while being less effective against Gram-negative bacteria like Escherichia coli and moderately effective against Candida albicans .

Table 1: Antimicrobial Activity of this compound

PathogenActivity Level
Staphylococcus aureusHigh
MRSAHigh
Escherichia coliModerate
Candida albicansModerate

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It is believed to inhibit specific enzymes involved in inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by inflammation .

Cytotoxicity and Cancer Research

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including leukemia and melanoma. For instance, it was found to selectively inhibit colon cancer cell lines, indicating potential as an anticancer agent .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
HT-29 (Colon Cancer)6.37
A549 (Lung Cancer)Not specified
MCF-7 (Breast Cancer)Not specified

The biological activity of this compound is attributed to its interaction with various molecular targets. The compound may inhibit specific enzymes or receptors, which leads to its therapeutic effects in antimicrobial and anticancer applications. The precise pathways are still under investigation but are thought to involve modulation of signaling pathways related to inflammation and cell proliferation .

Case Studies

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

  • Antimicrobial Efficacy : A study evaluated its effectiveness against a panel of bacterial strains and found it particularly potent against MRSA, suggesting its utility in treating resistant infections .
  • Cancer Treatment : Another investigation focused on its selective cytotoxicity towards colon cancer cells, providing a basis for further development as an anticancer drug .
  • Inflammatory Disorders : The compound's ability to inhibit inflammatory pathways has made it a candidate for treating conditions such as asthma and allergic reactions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-chloro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}nicotinamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions. For example:

  • Step 1 : Formation of the sulfanylphenyl intermediate via thioetherification using 4-methylthiophenol and a halogenated aromatic precursor under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
  • Step 2 : Amide bond formation between the sulfanylphenyl intermediate and 2-chloronicotinoyl chloride using coupling agents like EDCI/HOBt in anhydrous DCM .
  • Optimization : Reaction parameters (temperature, solvent polarity, and catalyst) are systematically tested using Design of Experiments (DoE) to maximize yield and purity .

Q. How is structural integrity confirmed after synthesis?

  • Methodological Answer : Characterization involves:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and aromatic proton coupling patterns. For example, the sulfanyl group’s deshielding effect on adjacent protons is a key marker .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (±2 ppm accuracy) and fragmentation patterns .
  • TLC/HPLC : Purity assessment (>95%) using reverse-phase HPLC with UV detection at 254 nm .

Q. What are the preliminary solubility and stability profiles of this compound?

  • Methodological Answer :

  • Solubility : Tested in solvents (DMSO, ethanol, PBS) via shake-flask method. For instance, DMSO is preferred for biological assays due to high solubility (>10 mg/mL) .
  • Stability : Assessed under varying pH (2–9) and temperatures (4°C, 25°C) using accelerated stability studies. LC-MS monitors degradation products over 72 hours .

Advanced Research Questions

Q. How can computational modeling aid in predicting the compound’s reactivity or biological targets?

  • Methodological Answer :

  • Quantum Chemical Calculations : Density Functional Theory (DFT) optimizes transition states for proposed reaction mechanisms (e.g., sulfanyl group substitution) .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like kinase enzymes, prioritizing in vitro validation .
  • Machine Learning : Models trained on similar nicotinamide derivatives predict ADMET properties or synthetic feasibility .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Dose-Response Reproducibility : Replicate assays (e.g., MTT for cytotoxicity) with standardized protocols (e.g., 48-hour exposure, triplicate wells) to rule out false positives .
  • Off-Target Profiling : Use kinome-wide screening or proteomics to identify unintended interactions that may explain variability .
  • Meta-Analysis : Compare datasets from independent studies using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers .

Q. What strategies improve the compound’s bioavailability for in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance membrane permeability, validated via Caco-2 cell monolayers .
  • Nanocarrier Systems : Encapsulate in PEGylated liposomes; characterize size (DLS) and encapsulation efficiency (UV-Vis) .
  • Pharmacokinetic Modeling : Non-compartmental analysis (NCA) of plasma concentration-time curves in rodents guides dosing regimens .

Q. How to analyze the compound’s potential as a kinase inhibitor?

  • Methodological Answer :

  • Kinase Assay Panels : Use recombinant kinases (e.g., EGFR, BRAF) with ATP-Glo luminescence to measure IC₅₀ values .
  • Crystallography : Co-crystallize the compound with target kinases (e.g., PDB deposition) to resolve binding modes and guide SAR .
  • Resistance Studies : Generate mutant kinase cell lines via CRISPR-Cas9 to assess selectivity .

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